8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one
Description
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
8-hydroxy-9-methylfuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C12H9NO3/c1-13-10-7(3-2-4-9(10)14)11(15)8-5-6-16-12(8)13/h2-6,14H,1H3 |
InChI Key |
IDIVRRBLXIZPAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1OC=C3 |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclization (GP2 Protocol)
This method, derived from general procedure GP2 , employs Rh(III) catalysis for constructing fused ring systems. Key steps include:
-
Reactants : Quinolin-4-ol derivatives, alkynes, and ancillary reagents (Cu(OAc)₂, LiOTf).
-
Conditions : Heating at 100°C in 1,2-dimethoxyethane (DME) with [Cp*RhCl₂]₂ and AgSbF₆.
-
Workup : Ammonium hydroxide addition, filtration, and silica gel chromatography.
Example Adaptation for Target Compound :
To synthesize 8-hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one, a quinolin-4-ol precursor with a methyl group at position 9 and a hydroxyl group at position 8 could undergo cyclization with a suitable alkyne. The reaction would form the furo ring via Rh(III)-mediated annulation.
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | [Cp*RhCl₂]₂ (0.0025 equiv) + AgSbF₆ (0.1 equiv) | |
| Temperature | 100°C | |
| Solvent | DME | |
| Reaction Time | 12 hours | |
| Yield (Analogous) | 46–67% (for related compounds) |
Catalyst-Free One-Pot Condensation
Inspired by the synthesis of chromenoquinolines , this method leverages multi-component reactions (MCRs) to form fused heterocycles:
-
Reactants : Aromatic aldehyde, dimidone, and 8-hydroxyquinoline derivatives.
-
Conditions : Reflux in ethanol (80°C) without catalysts.
Application to Target Compound :
Substituting the aldehyde and dimidone with methyl-bearing precursors could yield the desired furoquinoline. The reaction proceeds via condensation and cyclization, forming the fused ring system.
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 80°C (reflux) | |
| Reaction Time | 2–4 hours | |
| Yield (Analogous) | 78–95% (for chromenoquinolines) |
Acid-Catalyzed Tandem Reactions
This approach, reported for furo[3,2-c]quinolones , involves Friedel-Crafts alkylation followed by cyclization:
-
Key Reactants : 4-Hydroxy-1-methylquinolin-2(1H)-one + propargylic alcohol.
-
Catalyst : p-Toluenesulfonic acid (pTsOH·H₂O).
-
Mechanism : Alkylation followed by 5-exo-dig cyclization to form the furo ring.
Modification for Target Compound :
Using a propargylic alcohol with a hydroxyl group and a methyl substituent could direct cyclization to the 8-hydroxy-9-methyl configuration.
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | pTsOH·H₂O | |
| Temperature | 80°C (thermal conditions) | |
| Reaction Time | 1–2 hours | |
| Yield (Analogous) | 41–60% (for tetracyclic analogs) |
Nanocatalyzed Green Protocols
Modern methods using magnetic nanoparticles (MNPs) or ionic liquids enable eco-friendly synthesis :
-
Catalysts : Fe₃O₄@SiO₂-urea-thiazole sulfonic acid or Fe₃O₄-IL-HSO₄.
-
Conditions : Solvent-free, 80–90°C, 10–20 mg catalyst.
Potential Application :
These catalysts could facilitate Friedlander condensation or annulation reactions for the target compound. For example, coupling 2-aminoaryl ketones with β-ketoesters under Fe₃O₄-IL catalysis may yield quinoline precursors.
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | Fe₃O₄@SiO₂-urea-thiazole sulfonic acid | |
| Temperature | 80°C | |
| Reaction Time | 15–60 minutes | |
| Yield (Analogous) | 85–96% (for polysubstituted quinolines) |
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield Range | Key Advantage |
|---|---|---|---|---|
| Rh-Catalyzed Cyclization | Rh(III), AgSbF₆ | 100°C | 46–67% | High regioselectivity |
| One-Pot Condensation | None | 80°C | 78–95% | Environmentally friendly |
| Acid-Catalyzed | pTsOH·H₂O | 80°C | 41–60% | Short reaction times |
| Nanocatalyzed | Fe₃O₄@SiO₂ | 80°C | 85–96% | Reusable catalyst, high efficiency |
Critical Considerations
-
Substituent Effects : The methyl group at position 9 and hydroxyl at position 8 influence reactivity. Steric hindrance may necessitate optimized reaction times or catalysts.
-
Purification : Silica gel chromatography (petroleum ether/dichloromethane/acetone mixtures) is critical for isolating pure product.
-
Sustainability : Nanocatalytic and catalyst-free methods align with green chemistry principles, reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized furoquinoline derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 8-hydroxyquinoline derivatives, including 8-hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one, can be categorized into several key areas:
- Antineurodegenerative Effects : Research has shown that derivatives can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds have been designed to target metal ion-induced aggregation, showcasing potential in neuroprotection .
- Anticancer Properties : The compound exhibits cytotoxic effects against various cancer cell lines. Metal complexes formed with 8-hydroxyquinoline derivatives have been reported to modulate cellular metal homeostasis, contributing to their anticancer activity . For instance, modifications at specific positions on the quinoline ring have been shown to enhance lipophilicity and improve anticancer efficacy .
- Antimicrobial Activity : Compounds derived from 8-hydroxyquinoline demonstrate significant antimicrobial properties against various pathogens. This makes them suitable candidates for developing new antimicrobial agents .
- Metal Chelation : The chelating ability of this compound allows it to bind divalent metal ions effectively. This property is crucial in restoring metal balance in conditions related to metal overload or deficiency, which are common in neurodegenerative diseases .
Case Studies
Several studies have highlighted the practical applications and effectiveness of this compound and its derivatives:
-
Case Study 1: Neuroprotective Effects
A study evaluated a series of hybrid compounds based on 8-hydroxyquinoline for their ability to inhibit amyloid-beta aggregation. Results indicated that specific modifications significantly enhanced neuroprotective activity against cellular protein aggregation . -
Case Study 2: Anticancer Activity
Research involving metal complexes of 8-hydroxyquinoline showed promising results in inhibiting cancer cell proliferation. Notably, compounds with electron-withdrawing substituents demonstrated increased cytotoxicity against human cancer cell lines such as HepG2 and A549 . -
Case Study 3: Antimicrobial Efficacy
A series of furoquinoline derivatives were synthesized and screened for antitubercular activity. The results indicated that certain derivatives exhibited significant inhibitory effects against mycobacterial strains, suggesting potential as new antitubercular agents .
Data Tables
| Activity | Compound | Target Disease | Effectiveness |
|---|---|---|---|
| Neuroprotection | Hybrid derivatives | Alzheimer's Disease | Inhibits amyloid-beta aggregation |
| Anticancer | Metal complexes | Various cancers | Significant cytotoxicity |
| Antimicrobial | Furoquinoline derivatives | Tuberculosis | High inhibitory activity |
Mechanism of Action
The mechanism of action of 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Furoquinoline Alkaloids
Furoquinoline alkaloids share a common fused furan-quinoline scaffold but differ in substituent patterns, leading to variations in biological activity, solubility, and binding properties. Below is a detailed comparison:
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Furoquinoline Derivatives
Physicochemical and Pharmacokinetic Properties
Table 2: Key Physicochemical Properties
- Hydrogen Bonding : The 8-hydroxy group increases TPSA and aqueous solubility compared to methoxy analogs.
- Lipophilicity : Methoxy and methyl groups enhance lipophilicity (higher XLogP3), favoring blood-brain barrier penetration in compounds like R-(+)-Platydesmine .
Biological Activity
8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one, also known as Isodictamnine, is a compound belonging to the furoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections delve into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H9NO3
- Molecular Weight: 219.21 g/mol
- Melting Point: 187 °C
- Boiling Point: 340.5 °C at 760 mmHg
- Density: 1.3 g/cm³
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 64 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 64 |
| Escherichia coli | 18.3 - 20.3 |
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity suggests its possible application in treating conditions such as arthritis and other inflammatory disorders .
3. Acetylcholinesterase Inhibition
Furoquinoline alkaloids, including this compound, have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, potentially providing therapeutic benefits in cognitive disorders .
Study on Antimicrobial Activity
In a comparative study of various furoquinoline derivatives, Isodictamnine exhibited superior antimicrobial properties compared to its analogs. The study utilized a range of bacterial strains and found that the compound's phototoxicity under UV light further enhanced its antimicrobial effects against resistant strains .
Neuroprotective Effects
A recent investigation into the neuroprotective properties of Isodictamnine revealed its capability to reduce oxidative stress markers in neuronal cells. This study suggests that the compound may offer protective benefits in neurodegenerative conditions by mitigating oxidative damage and inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: By inhibiting enzymes such as AChE, it enhances neurotransmitter levels.
- Modulation of Cytokine Production: Reducing pro-inflammatory cytokines can lead to decreased inflammation.
- Phototoxic Effects: Under UV light, it can exert selective toxicity towards certain microorganisms.
Q & A
Q. What spectroscopic methods are recommended for characterizing 8-Hydroxy-9-methylfuro[2,3-b]quinolin-4(9H)-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, 1H NMR (400 MHz, DMSO-d6) can resolve aromatic protons and methyl groups (δ 2.43 ppm for CH3), while HRMS provides precise molecular ion confirmation (e.g., [M + H]+ calculated vs. observed) . Additional techniques like IR spectroscopy may assist in identifying hydroxyl and carbonyl functional groups.
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : Multi-step organic synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the fused quinoline-furan core. Key steps include:
- Step 1 : Formation of the quinoline backbone via cyclization reactions.
- Step 2 : Introduction of the methyl group at position 9 using alkylation reagents.
- Step 3 : Hydroxylation at position 8 via demethylation of a methoxy precursor (e.g., using BBr3 in dichloromethane) .
Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control (50–80°C) are critical for yield optimization .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Based on analogous quinoline derivatives, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes). Researchers should:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid exposure to skin or mucous membranes.
- Follow protocols for hazardous waste disposal. Toxicity data should be confirmed via in vitro assays (e.g., Ames test) .
Advanced Research Questions
Q. How can conflicting biological activity data be resolved for this compound?
- Methodological Answer : Discrepancies may arise from structural analogs or impurities. To address this:
- Step 1 : Verify compound purity via HPLC (≥95%) and NMR .
- Step 2 : Compare activity across standardized assays (e.g., enzyme inhibition vs. cell-based models).
- Step 3 : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., methoxy or halogen substitutions at position 8) to isolate contributing moieties . For example, replacing the hydroxyl group with methoxy reduces interactions with Plasmodium falciparum kinases .
Q. What strategies optimize synthetic yield for large-scale production?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh3)4 or Pd(OAc)2 with ligands (e.g., Xantphos) to enhance cross-coupling efficiency .
- Solvent Screening : Test aprotic solvents (e.g., THF, toluene) to stabilize intermediates.
- Purification : Employ flash chromatography (heptane/EtOAc gradients) or recrystallization (methanol/water) to isolate high-purity product .
- Scale-Up Adjustments : Monitor exothermic reactions using jacketed reactors and incremental reagent addition to prevent side reactions .
Q. How does the hydroxyl group at position 8 influence electronic properties and reactivity?
- Methodological Answer : The hydroxyl group acts as an electron-donating group, altering the quinoline ring’s electron density. This can be quantified via:
- Computational Analysis : Density Functional Theory (DFT) to map electrostatic potential surfaces.
- Experimental Probes : Reactivity with electrophiles (e.g., bromine in acetic acid) to assess substitution patterns.
- Spectroscopic Correlation : Compare UV-Vis spectra with analogs (e.g., 8-methoxy derivatives) to identify bathochromic shifts due to conjugation .
Data Contradiction Analysis
Q. How to interpret inconsistent solubility data reported in literature?
- Methodological Answer : Solubility variations may stem from polymorphic forms or measurement conditions. To reconcile
- Step 1 : Characterize crystalline forms via X-ray diffraction (single-crystal or PXRD) .
- Step 2 : Standardize solubility testing in buffered solutions (pH 7.4 for physiological relevance) using UV-Vis or gravimetric methods.
- Step 3 : Assess logP values (e.g., via shake-flask method) to correlate with experimental solubility .
Mechanistic Studies
Q. What experimental approaches elucidate the compound’s mechanism of action in antimicrobial assays?
- Methodological Answer :
- Target Identification : Use affinity chromatography or thermal shift assays to isolate binding proteins (e.g., PfPK6 for antimalarial activity) .
- Enzyme Inhibition Kinetics : Measure IC50 values via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase targets).
- Mutagenesis Studies : Engineer resistant bacterial strains to identify target mutations, linking structural changes to activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
